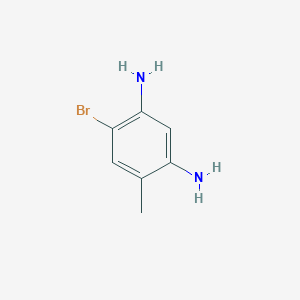

4-Bromo-6-methylbenzene-1,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-methylbenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDVBSOQTGPIGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573410 | |

| Record name | 4-Bromo-6-methylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141922-21-6 | |

| Record name | 4-Bromo-6-methylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Substituted Benzenediamine Scaffolds in Organic Synthesis and Beyond

Substituted benzenediamines are a class of organic compounds characterized by a benzene (B151609) ring bearing two amino groups and at least one other substituent. This structural motif is of profound importance in various scientific domains for several reasons:

Versatile Building Blocks: In organic synthesis, these compounds are highly valued as versatile starting materials or intermediates. The amino groups can be readily modified or can direct the introduction of other functional groups onto the benzene ring, allowing for the construction of complex molecular architectures. libretexts.org Their utility extends to the synthesis of a wide array of heterocyclic compounds, such as benzimidazoles, which are themselves significant in medicinal chemistry. rasayanjournal.co.inmdpi.comjocpr.com

Pharmacological and Biological Activity: The benzenediamine core is a key structural element in many biologically active molecules. Derivatives have shown a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. rasayanjournal.co.inmdpi.comnih.gov The specific nature and position of the substituents on the benzene ring play a crucial role in determining the compound's biological target and efficacy.

Materials Science Applications: The unique electronic and structural properties of substituted benzenediamines make them attractive for applications in materials science. They can be used as monomers for the synthesis of high-performance polymers and as components in the development of organic electronic materials, such as those used in dyes and organic light-emitting diodes (OLEDs). bldpharm.com

The strategic placement of different substituents on the benzenediamine scaffold allows for the fine-tuning of a molecule's physical, chemical, and biological properties. This modularity is a key driver of the continued interest in this class of compounds. nih.gov

Rationale for Focused Academic Investigation of 4 Bromo 6 Methylbenzene 1,3 Diamine

The specific compound, 4-Bromo-6-methylbenzene-1,3-diamine, presents a unique combination of substituents that makes it a compelling subject for focused academic investigation. The rationale for its study can be understood by considering the individual contributions of its structural features:

The Benzenediamine Core: As discussed, the 1,3-diamine arrangement provides two nucleophilic sites, which are key for subsequent chemical transformations and for establishing interactions with biological targets.

The Bromo Substituent: The presence of a bromine atom is particularly significant. Bromine is an ortho-, para-directing deactivator in electrophilic aromatic substitution, influencing the regioselectivity of further reactions on the benzene (B151609) ring. libretexts.org Furthermore, the carbon-bromine bond provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This greatly expands the synthetic utility of the molecule, allowing for its incorporation into more complex structures.

The Methyl Group: The methyl group is an activating, ortho-, para-directing group. libretexts.org Its presence on the ring, in conjunction with the bromo and amino groups, creates a specific electronic and steric environment. This unique substitution pattern can lead to novel reactivity and selectivity in chemical reactions.

The interplay of these three components—the two amino groups, the bromo substituent, and the methyl group—on a single benzene ring makes this compound a valuable probe for exploring structure-activity relationships and a versatile precursor for the synthesis of new chemical entities with potentially interesting properties.

Overview of Key Research Areas Explored

Precursor-Based Synthetic Pathways

The construction of the target molecule often begins with simpler, commercially available benzene (B151609) derivatives. The key is to introduce the bromo, methyl, and two amino groups in the correct positions through a series of regioselective reactions.

Regioselective Bromination of Substituted Benzene Derivatives

The introduction of a bromine atom at a specific position on an aromatic ring is a cornerstone of synthesizing halogenated compounds. mdpi.comresearchgate.net For aniline (B41778) derivatives, the strong activating and ortho-, para-directing nature of the amino group can lead to multiple bromination products. youtube.com To achieve regioselectivity, the reactivity of the aniline must often be modulated.

One common strategy involves the temporary protection of the amine functionality, for instance, by acetylation to form an acetanilide. wikipedia.org This reduces the activating effect of the amino group and provides steric hindrance, favoring bromination at the para-position. Subsequent hydrolysis of the amide bond regenerates the amine.

The choice of brominating agent and reaction conditions also plays a crucial role in controlling regioselectivity. thieme-connect.com While elemental bromine can be harsh, reagents like N-bromosuccinimide (NBS) offer a milder alternative. thieme-connect.comnih.gov The solvent can also significantly influence the outcome of the bromination of meta-substituted anilines. thieme-connect.com For instance, using copper(II) bromide in an ionic liquid has been shown to be effective for the para-bromination of unprotected anilines under mild conditions. nih.gov

A plausible synthetic route to a precursor for this compound could start with m-toluidine. Protection of the amino group, followed by directed bromination, would be a key step. For example, a patented method describes the synthesis of 4-bromo-o-phenylenediamine starting from o-phenylenediamine, where the amine groups are first protected as diacetyl amides before reacting with a brominating agent. google.com

Table 1: Reagents for Regioselective Bromination

| Reagent | Substrate Type | Selectivity | Reference |

| N-Bromosuccinimide (NBS) | Activated aromatics | Generally para-selective, solvent dependent | thieme-connect.com |

| Copper(II) bromide in ionic liquid | Unprotected anilines | High para-selectivity | nih.gov |

| Bromine water | Aniline | Forms 2,4,6-tribromoaniline | wikipedia.org |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | 4-fluoronitrobenzene | High yield of 3-bromo-4-fluoronitrobenzene | researchgate.net |

Nitro Group Reduction to Amine Functionalities

The reduction of nitro groups is a fundamental transformation in the synthesis of aromatic amines. youtube.comyoutube.com This method is particularly useful as nitration of aromatic rings is a well-established and predictable electrophilic substitution reaction. Many substituted anilines are prepared by the nitration of a substituted aromatic compound followed by reduction. wikipedia.org

A variety of reducing agents can be employed, each with its own advantages and chemoselectivity. Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) is a common and efficient method. youtube.com However, this method can sometimes lead to the reduction of other functional groups, such as halogens. youtube.com

For substrates containing sensitive functional groups, alternative reducing agents are preferred. organic-chemistry.org Metal/acid systems, such as iron in acetic acid or tin(II) chloride in ethanol, are classic and effective methods for nitro group reduction. youtube.com Sodium dithionite (B78146) has also been investigated as a reducing agent for nitro toluenes. sciencemadness.org More modern, milder methods include the use of reagents like tetrahydroxydiboron (B82485) in water. organic-chemistry.org

In the context of synthesizing this compound, a dinitro precursor, such as 1-bromo-5-methyl-2,4-dinitrobenzene, could be subjected to reduction to yield the final diamine product.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Advantages/Disadvantages | Reference |

| H₂/Pd/C | Catalytic | Efficient, but can reduce other groups | youtube.com |

| Fe/HCl or Fe/CH₃COOH | Stoichiometric | Cost-effective, but can be messy | youtube.comsciencemadness.org |

| SnCl₂/Ethanol | Stoichiometric | Milder than Fe/acid | youtube.com |

| Sodium dithionite | Aqueous, basic | OTC availability, specific pH range needed | sciencemadness.org |

| Tetrahydroxydiboron | Water, room temp | Metal-free, highly chemoselective | organic-chemistry.org |

Multi-Step Synthesis Strategies for Polysubstituted Benzenes

The synthesis of polysubstituted benzenes like this compound often requires a multi-step approach to control the regiochemistry of the substituents. libretexts.orgyoutube.com The order of reactions is critical to ensure the desired substitution pattern due to the directing effects of the functional groups already present on the ring.

A retrosynthetic analysis can help in designing a logical reaction sequence. For example, to synthesize the target compound, one might start from a simple, commercially available material like toluene. The synthetic pathway could involve a sequence of nitration, bromination, and reduction steps. The directing effects of the methyl group (ortho-, para-directing) and the nitro groups (meta-directing) must be carefully considered at each stage.

An alternative to traditional multi-step synthesis is the direct C-H functionalization of aniline derivatives. uva.nl While still an area of active research, these methods offer a more efficient route by avoiding the need for pre-functionalized starting materials. uva.nl

Functional Group Interconversions and Derivatization Strategies

Once the core structure of this compound is established, further modifications can be made to synthesize a variety of analogues. These transformations can involve the selective reaction of the amine moieties or the substitution of the bromo group.

Selective Transformation of Amine Moieties

The presence of two amino groups in this compound presents a challenge for selective functionalization. To react only one of the amine groups, a protection strategy is often necessary. scielo.org.mxresearchgate.net

A common method for the selective mono-protection of diamines involves the use of a protecting group like tert-butoxycarbonyl (Boc). tandfonline.comsigmaaldrich.comtandfonline.com One approach is to protonate one of the amino groups with one equivalent of acid, rendering it less nucleophilic. scielo.org.mxtandfonline.com The remaining free amine can then react with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form the mono-Boc protected diamine. scielo.org.mxtandfonline.comtandfonline.com This strategy has been successfully applied to a range of diamines. researchgate.nettandfonline.com

Once one amine is protected, the other can be selectively functionalized through various reactions, such as acylation, alkylation, or sulfonylation. Subsequent deprotection of the Boc group would then yield the mono-functionalized diamine.

Halogen Exchange and Substitution Reactions of the Bromo Group

The bromo substituent on the aromatic ring serves as a versatile handle for introducing a wide range of functional groups through cross-coupling reactions. frontiersin.orgnih.gov This allows for the synthesis of a diverse library of analogues from a common intermediate.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst. rsc.orgnih.govlibretexts.org This reaction is tolerant of many functional groups and has been successfully applied to unprotected bromoanilines. rsc.orgresearchgate.netacs.org

The Buchwald-Hartwig amination is another important palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. organic-chemistry.orgwikipedia.orglibretexts.org This reaction can be used to introduce a new amino group by reacting the aryl bromide with an amine or an ammonia (B1221849) equivalent. organic-chemistry.orgwikipedia.org

Furthermore, the bromo group can be exchanged for another halogen through a metal-mediated halogen exchange reaction. nih.govwikipedia.orgyoutube.com This can be useful for tuning the reactivity of the molecule for subsequent transformations. nih.gov

Table 3: Cross-Coupling Reactions for Bromo Group Functionalization

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System | Reference |

| Suzuki-Miyaura Coupling | Organoboron compound | C-C | Palladium catalyst | rsc.orgnih.govlibretexts.org |

| Buchwald-Hartwig Amination | Amine or ammonia equivalent | C-N | Palladium catalyst with phosphine (B1218219) ligand | organic-chemistry.orgwikipedia.orglibretexts.org |

| Sonogashira Coupling | Terminal alkyne | C-C (alkynyl) | Palladium/Copper catalyst | nih.gov |

| Halogen Exchange | Halide source | C-X (X=F, Cl, I) | Metal catalyst | nih.govwikipedia.orgyoutube.com |

Elucidation of Reaction Mechanisms and Chemical Reactivity of this compound

The unique substitution pattern on the benzene ring, featuring two electron-donating amino groups, an electron-donating methyl group, and an electron-withdrawing bromine atom, governs the chemical behavior of this compound. This combination of substituents influences its reactivity in a variety of chemical reactions.

Electrophilic Aromatic Substitution Mechanisms on the Benzenediamine Core

The presence of both electron-donating and electron-withdrawing groups on the benzene ring allows this compound to participate in electrophilic aromatic substitution reactions. In these reactions, an electrophile forms a sigma-bond with the benzene ring, creating a positively charged intermediate that subsequently reacts to yield the final product.

The synthesis of this compound often involves the direct bromination of 6-methylbenzene-1,3-diamine. This reaction proceeds via electrophilic aromatic substitution, where bromine acts as the electrophile. However, this method is often plagued by poor regioselectivity, leading to bromination at competing positions (2, 4, and 6) and the formation of significant amounts of dibrominated byproducts. Typical yields for this direct bromination range from 40-55%.

A more regioselective and modern approach involves a two-step process:

Diacetylation and Bromination: 6-methylbenzene-1,3-diamine is first treated with acetic anhydride (B1165640) to form a diacetylated intermediate. This step protects the highly activating amino groups. Subsequent bromination using sodium bromide and hydrogen peroxide in acetic acid at 40-50°C selectively introduces a bromine atom at the para position relative to the methyl group. This method can achieve yields of 78-82%.

Hydrolysis: The resulting acetyl-protected intermediate undergoes alkaline hydrolysis with 5N sodium hydroxide (B78521) in methanol. This step removes the acetyl groups to yield this compound with a purity of over 98% after recrystallization.

| Reaction Step | Reagents | Temperature | Yield |

| Diacetylation & Bromination | Acetic anhydride, NaBr/H₂O₂ in acetic acid | 40–50°C | 78–82% |

| Hydrolysis | 5N NaOH in methanol | Not specified | >98% purity |

Nucleophilic Reactivity and Condensation Reactions of Amine Moieties

The primary amine groups of this compound are nucleophilic and readily participate in condensation reactions with various electrophiles.

Formation of Schiff Bases and Related Imines

While specific studies detailing the formation of Schiff bases directly from this compound are not prevalent in the provided search results, the fundamental principles of organic chemistry suggest that its primary amine groups will react with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Reactions with Carbonyl Compounds and Other Electrophiles

The nucleophilic nature of the amine functionalities allows for reactions with a variety of carbonyl compounds and other electrophiles. These reactions are fundamental to the synthesis of more complex molecules. For instance, the diacetylation reaction with acetic anhydride mentioned previously is a classic example of the amine groups reacting with a carbonyl-containing electrophile.

Redox Chemistry Associated with Bromo and Diamine Functionalities

The presence of both bromine and diamine functional groups imparts specific redox properties to the molecule.

Selective Oxidation Reactions

The amine groups in this compound can be oxidized under specific conditions. The susceptibility of aromatic amines to oxidation is a well-established chemical principle. The course of the oxidation can be influenced by the nature of the oxidizing agent and the reaction conditions, potentially leading to the formation of nitroso, nitro, or polymeric products. The bromine atom is generally stable to oxidation under conditions that would transform the amine groups.

Selective Reduction Reactions

The synthesis of this compound often involves the selective reduction of a corresponding dinitro precursor, typically 4-bromo-2,6-dinitrotoluene. This transformation requires a careful choice of reducing agents and reaction conditions to achieve chemoselectivity, reducing the two nitro groups to amino groups without affecting the bromine substituent. The selective reduction of nitroarenes is a well-established process in organic synthesis, with several methods available that can be applied to the synthesis of the target compound.

Detailed research has focused on various reagents and catalytic systems that can achieve the desired selectivity. These methods are crucial for the synthesis of polysubstituted anilines, which are important intermediates in the production of pharmaceuticals and other fine chemicals. The key challenge in the reduction of halogenated nitroaromatics is to prevent hydrodehalogenation, the undesired removal of the halogen atom.

One of the most effective and widely used methods for the selective reduction of dinitroaromatic compounds is the Zinin reaction. wikipedia.org This reaction utilizes sodium sulfide (B99878) (Na₂S) or its hydrated forms as the reducing agent. wikipedia.orgcommonorganicchemistry.com The Zinin reduction is particularly advantageous for substrates containing other reducible functional groups, such as halogens, as it generally does not affect them. wikipedia.org The reaction is typically carried out in an aqueous or alcoholic solvent, and the reactivity can be modulated by using polysulfides (Na₂Sₓ), which can sometimes offer even greater selectivity. stackexchange.com For the conversion of 4-bromo-2,6-dinitrotoluene, the Zinin reaction would proceed by the stepwise reduction of the two nitro groups to afford this compound.

Another common and effective method for the reduction of nitroarenes is the use of metals in acidic media, such as iron (Fe) powder with hydrochloric acid (HCl). sciencemadness.org This method is known for its mildness and selectivity, often leaving other functional groups intact. sciencemadness.org Tin(II) chloride (SnCl₂) is another reagent that provides a mild and selective reduction of nitro groups to amines in the presence of other reducible functionalities. commonorganicchemistry.com

Catalytic hydrogenation using reagents like hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is a powerful reduction method. However, a significant drawback is its potential to cause dehalogenation of aromatic halides, which would be a competing side reaction in the synthesis of this compound. commonorganicchemistry.com Therefore, for substrates containing bromine or chlorine, alternative catalysts like Raney nickel are sometimes employed to minimize dehalogenation. commonorganicchemistry.com

The choice of reducing agent can be summarized in the following table, highlighting their applicability to the selective reduction of a dinitro precursor to this compound.

| Reducing Agent/System | General Applicability and Selectivity | Potential for Side Reactions with Halogenated Substrates |

| Sodium Sulfide (Na₂S) | High selectivity for nitro group reduction in the presence of other functional groups, including halogens (Zinin Reaction). wikipedia.orgcommonorganicchemistry.comacsgcipr.org | Generally low potential for dehalogenation. wikipedia.org |

| Iron (Fe) in Acid (e.g., HCl) | Mild and selective reduction of nitro groups. sciencemadness.org | Low potential for dehalogenation. sciencemadness.org |

| Tin(II) Chloride (SnCl₂) | Mild and selective for nitro group reduction. commonorganicchemistry.com | Low potential for dehalogenation. |

| Catalytic Hydrogenation (H₂/Pd/C) | Highly efficient for nitro group reduction. commonorganicchemistry.com | High potential for dehalogenation (hydrodehalogenation). commonorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Raney Ni) | Effective for nitro group reduction. | Lower potential for dehalogenation compared to Pd/C. commonorganicchemistry.com |

Structural Characterization and Advanced Analytical Techniques Applied to 4 Bromo 6 Methylbenzene 1,3 Diamine

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of a compound like 4-Bromo-6-methylbenzene-1,3-diamine. These techniques provide insight into the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Anticipated Range | Aromatic C-H | ||

| Anticipated Range | -CH₃ | ||

| Anticipated Range | -NH₂ |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| Anticipated Range | Aromatic C-Br |

| Anticipated Range | Aromatic C-N |

| Anticipated Range | Aromatic C-C |

| Anticipated Range | Aromatic C-H |

| Anticipated Range | -CH₃ |

Note: The above tables are hypothetical and for illustrative purposes only, as no specific experimental data has been found in the public domain.

Infrared (IR) Spectroscopy (e.g., FT-IR)

IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine groups, C-H stretching of the aromatic ring and methyl group, C=C stretching of the benzene (B151609) ring, and the C-Br stretching vibration.

Anticipated IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3250 | N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Methyl (-CH₃) |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 600-500 | C-Br Stretch | Bromoalkane |

Note: This table represents expected absorption ranges and is not based on specific experimental data for the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. As an aromatic compound, this compound would be expected to absorb UV light, and the wavelength of maximum absorbance (λ_max) would be characteristic of its conjugated system.

Diffraction Methods for Solid-State Structural Determination

While spectroscopic methods provide information about the connectivity of atoms, diffraction techniques can determine the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction (SCXRD) Studies

For a crystalline solid, single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure. If suitable crystals of this compound could be grown, SCXRD would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the amine groups. However, no published crystal structure for this compound is currently available in crystallographic databases.

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed to determine the purity of this compound. The retention time in a chromatographic system would be a characteristic property of the compound under specific conditions.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental and versatile technique for the qualitative analysis of organic compounds. For this compound, TLC can be employed to monitor reaction progress, identify the presence of the compound in a mixture, and provide an initial assessment of purity. The separation on a TLC plate is based on the differential partitioning of the analyte between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture).

For bromo-derivatives, the polarity is a significant factor in their separation. A study on bromo-derivatives of unsaturated fatty acid esters demonstrated that the polarity of these compounds, and thus their separation on silica gel, is directly related to the number of bromine atoms. nih.gov This principle suggests that the bromine atom in this compound will influence its chromatographic behavior relative to its non-brominated analogue.

Table 1: Hypothetical TLC Parameters for Aromatic Amine Analysis

| Parameter | Value/Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane (B92381):Ethyl Acetate (B1210297) (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) or staining (e.g., ninhydrin (B49086) or iodine vapor) |

| Expected Rf | Dependent on the exact mobile phase composition |

This table presents a hypothetical set of conditions based on general practices for the TLC analysis of aromatic amines.

Gas Chromatography-Mass Spectrometry (GC-MS) for Amine Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds like aromatic amines. However, the direct analysis of amines by GC can sometimes be challenging due to their polarity, which can lead to peak tailing and poor chromatographic resolution. researchgate.net

To address these challenges, derivatization is a common strategy in the GC-MS analysis of amines. This process involves chemically modifying the amine groups to make the compound more volatile and less polar. researchgate.net For primary aromatic amines, acylation with reagents like pentafluoropropionamide (B1346557) can yield derivatives with excellent chromatographic properties and produce characteristic mass spectra. nih.gov The mass spectrometer fragments the derivatized analyte in a reproducible manner, generating a mass spectrum that serves as a "molecular fingerprint" for identification. With electron ionization, aromatic amine derivatives typically show an intense molecular ion peak and characteristic fragmentation patterns. nih.gov

While specific GC-MS data for this compound is not extensively documented, the analysis would likely proceed via derivatization followed by injection into the GC-MS system. The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized compound and fragment ions resulting from the loss of the bromine atom and portions of the derivatizing group and the aromatic ring structure. The use of alternative carrier gases to helium, such as hydrogen or nitrogen, has also been shown to be effective for the GC-MS analysis of primary aromatic amines. nih.gov

Table 2: Illustrative GC-MS Parameters for Aromatic Amine Analysis

| Parameter | Value/Description |

| GC Column | DB-5ms or similar non-polar column |

| Carrier Gas | Helium, Hydrogen, or Nitrogen nih.gov |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., 100°C to 280°C) |

| MS Ionization | Electron Ionization (EI) |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |

This table provides illustrative conditions based on established methods for the GC-MS analysis of aromatic amines.

High-Performance Liquid Chromatography (HPLC) for Amine Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For aromatic amines like this compound, reversed-phase HPLC is a particularly suitable method.

The separation of phenylenediamine isomers has been successfully achieved using reversed-phase HPLC with a C18 column. sielc.comosha.gov These methods often employ a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comnih.gov The pH of the mobile phase can be critical, as it affects the ionization state of the amine groups and thus their retention on the column. osha.gov Detection is typically performed using an ultraviolet (UV) detector, as aromatic amines exhibit strong absorbance in the UV region. For enhanced sensitivity and selectivity, a diode array detector (DAD) or a mass spectrometer (MS) can be used. nih.gov

For the analysis of this compound, a C18 column would likely provide good separation from impurities and related compounds. The mobile phase could be a gradient of water (with a buffer like ammonium (B1175870) acetate or a small amount of acid like formic acid for MS compatibility) and acetonitrile. sielc.comnih.gov The retention time of the compound would be a key identifier under specific chromatographic conditions.

Table 3: Exemplary HPLC Conditions for Phenylenediamine Isomer Separation

| Parameter | Value/Description |

| Column | C18 reversed-phase (e.g., Primesep 100, 150 x 4.6 mm, 5 µm) sielc.com |

| Mobile Phase | Isocratic mixture of water, acetonitrile, and sulfuric acid sielc.com or a gradient of acetonitrile and ammonium acetate solution nih.gov |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 240 or 255 nm) nih.gov |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

This table presents exemplary conditions based on published methods for the HPLC analysis of phenylenediamine isomers, which can be adapted for this compound.

Computational and Theoretical Chemistry Studies of 4 Bromo 6 Methylbenzene 1,3 Diamine

Quantum Chemical Calculations and Electronic Structure Analysis

Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Bromo-6-methylbenzene-1,3-diamine, such studies would provide a foundational understanding of its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Application of DFT to this compound would allow for the optimization of its molecular geometry, revealing precise bond lengths and angles. Furthermore, DFT calculations could predict vibrational frequencies, which are crucial for the interpretation of experimental spectroscopic data like infrared and Raman spectra. At present, no specific DFT studies for this compound have been reported in publicly accessible literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. An analysis of the HOMO-LUMO energy gap for this compound would indicate its kinetic stability and chemical reactivity. A small energy gap typically correlates with higher reactivity. The spatial distribution of these orbitals would highlight the likely sites for electrophilic and nucleophilic attack. Without dedicated research, data on the HOMO-LUMO energetics of this specific molecule is unavailable.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. For this compound, an NBO analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen atoms and the bromine atom into the aromatic ring. This analysis is crucial for understanding the substituent effects on the electronic structure and the stability of the molecule. No NBO analysis specific to this compound has been published.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface of this compound would illustrate the charge distribution, with red regions indicating electron-rich areas (prone to electrophilic attack) and blue regions indicating electron-poor areas (prone to nucleophilic attack). This information is valuable for predicting intermolecular interactions. As of now, no MEP mapping for this molecule has been documented in research literature.

Prediction of Non-Linear Optical (NLO) Properties

Substituted aromatic compounds can exhibit significant Non-Linear Optical (NLO) properties, making them of interest for applications in optoelectronics. Computational methods can predict NLO properties such as polarizability and hyperpolarizability. A theoretical study on this compound would be necessary to determine its potential as an NLO material. Currently, there is no available data on the predicted NLO properties of this compound.

Molecular Modeling and Dynamics Investigations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations could provide insights into the behavior of this compound in different environments. These simulations could explore its interactions with solvents or biological macromolecules, offering a dynamic perspective on its properties. Such investigations are yet to be undertaken and published for this molecule.

Conformational Analysis and Tautomerism Studies

No specific studies on the conformational analysis or tautomerism of this compound were found in the reviewed scientific literature.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

Detailed analysis of the intermolecular interactions and hydrogen bonding networks specific to this compound is not available in the current body of scientific literature.

Computational Elucidation of Reaction Pathways and Transition States

There are no available computational studies that elucidate the reaction pathways and transition states for this compound.

Applications and Advanced Research Paradigms Utilizing 4 Bromo 6 Methylbenzene 1,3 Diamine

Role as Versatile Synthetic Intermediates in Complex Organic Molecule Synthesis

4-Bromo-6-methylbenzene-1,3-diamine serves as a crucial building block in the synthesis of a variety of complex organic molecules. The diamino groups offer sites for cyclization and condensation reactions, while the bromo substituent provides a handle for cross-coupling reactions, enabling the construction of intricate molecular frameworks.

For instance, substituted phenylenediamines are pivotal in the synthesis of benzodiazepines, a class of psychoactive drugs. The condensation of o-phenylenediamines with various ketones and aldehydes is a common strategy for forming the diazepine (B8756704) ring system. nih.gov While specific examples detailing the use of this compound in the synthesis of marketed drugs are not prevalent in publicly accessible literature, its structural similarity to precursors of known bioactive molecules suggests its potential in this area.

Furthermore, the bromo- and amino-substituted benzene (B151609) core is a common feature in many agrochemicals and pharmaceutical intermediates. For example, the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which have shown antibacterial activities, involves the use of 4-bromo-3-methyl aniline (B41778), a closely related compound. mdpi.com This highlights the potential of this compound as a precursor for novel therapeutic agents. The synthesis of such complex molecules often involves multi-step processes where the strategic functionalization of the diamine is key.

The following table summarizes the key reactive sites of this compound and their potential transformations in the synthesis of complex molecules.

| Functional Group | Potential Reactions | Resulting Structures |

| Amino Groups | Condensation, Cyclization, Amidation | Heterocycles (e.g., Benzimidazoles, Quinoxalines, Benzodiazepines), Amides |

| Bromo Group | Cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) | Biaryls, Substituted arenes |

| Methyl Group | Oxidation, Halogenation | Functionalized side chains |

Catalytic Applications and Organocatalysis Development

The unique electronic and steric properties of this compound make it an attractive scaffold for the development of novel catalysts. Its derivatives are being explored in organocatalysis, as ligands for transition metal catalysis, and in the emerging field of supramolecular catalysis.

Development of Ligands for Transition Metal Catalysis (e.g., Pincer Complexes)

The diamino functionality of this compound makes it a suitable precursor for the synthesis of pincer ligands. Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion, forming a highly stable complex. These complexes have shown remarkable activity in a wide range of catalytic transformations.

The synthesis of pincer ligands often involves the reaction of a central aromatic core, such as a substituted benzene, with two flanking donor arms. In the case of this compound, the amino groups can be readily functionalized with phosphine (B1218219), amine, or other donor groups to create NNN or PNP-type pincer ligands. acs.orgnih.gov The bromo substituent can be used to further modify the ligand framework or to attach the complex to a solid support.

While the synthesis of a pincer complex from this compound has not been explicitly reported, the general synthetic routes are well-established. For example, the condensation of an arylamine with a suitable phosphine-containing aldehyde can yield a PNP pincer ligand. The resulting palladium or ruthenium complexes could be highly effective catalysts for reactions such as hydrogenation, dehydrogenation, and cross-coupling. nih.gov

Exploration in Supramolecular Catalysis

Supramolecular catalysis is a rapidly developing field that utilizes non-covalent interactions to assemble catalytic systems. The self-assembly of catalyst components can lead to enhanced activity, selectivity, and substrate specificity. The structure of this compound, with its hydrogen-bonding amino groups and potential for halogen bonding via the bromo substituent, makes it an interesting candidate for the construction of supramolecular catalysts.

Although specific research on the use of this compound in supramolecular catalysis is limited, related systems have demonstrated the feasibility of this approach. For example, the self-assembly of catalysts through hydrogen bonding has been shown to create highly active and selective catalytic pockets. The ability of the bromo group to participate in halogen bonding could provide an additional tool for directing the self-assembly process and creating well-defined catalytic architectures.

Advanced Materials Science Applications

The propensity of this compound derivatives to engage in specific intermolecular interactions is being exploited in the field of materials science for the creation of ordered architectures and functional materials.

Supramolecular Self-Assembly and Ordered Architectures

The combination of hydrogen-bonding amino groups and a bromo substituent in this compound provides a powerful tool for directing the self-assembly of molecules into well-defined supramolecular structures. Hydrogen bonds between the amino groups can lead to the formation of one-dimensional tapes or two-dimensional sheets, while halogen bonding involving the bromo atom can further stabilize these structures and introduce additional directionality.

Integration into Functional Materials (e.g., for Optical Applications)

The unique molecular architecture of this compound makes it a promising candidate for integration into advanced functional materials, particularly for optical applications. While specific research on this exact compound is not extensively documented, its constituent functional groups—a bromine atom, a methyl group, and two amine functionalities on a benzene ring—allow for well-founded predictions of its potential contributions to the optical properties of polymers.

The incorporation of bromine, a heavy halogen atom, into a polymer matrix is a known strategy for increasing the refractive index of the material. google.com Polymers with a high refractive index are valuable in the manufacturing of optical components such as lenses, optical fibers, and coatings. The presence of the bromine atom in this compound suggests that polymers derived from it could exhibit enhanced refractive indices.

Furthermore, the methyl group attached to the benzene ring can influence the physical properties of the resulting polymer, such as solubility and processability. rsc.orgwikipedia.org In polymer chains, methyl groups can affect the packing density and intermolecular forces, which in turn can modify the material's optical clarity and mechanical properties. rsc.org For instance, the introduction of methyl groups can disrupt chain packing, leading to increased solubility in common organic solvents, a desirable trait for the solution-based processing of optical films. rsc.org

The diamine nature of this compound allows for its direct incorporation into polymer backbones, most notably in the synthesis of polyimides. Aromatic polyimides are renowned for their excellent thermal stability and mechanical strength, and by carefully selecting the diamine and dianhydride monomers, their optical properties can be tailored. dakenchem.comyoutube.com Polyimides derived from this substituted diamine could potentially combine high refractive index with good thermal resistance and processability, making them suitable for specialized optical applications.

Table 1: Predicted Influence of Functional Groups on Optical Properties of Derived Polymers

| Functional Group | Predicted Effect on Polymer Properties | Rationale |

| Bromo Group | Increased Refractive Index | High atomic number and polarizability of bromine. google.com |

| Bromo Group | Potential for Flame Retardancy | Halogenated compounds can act as flame retardants. google.comresearchgate.net |

| Methyl Group | Improved Solubility | Steric hindrance can reduce chain packing and improve interaction with solvents. rsc.orgresearchgate.net |

| Methyl Group | Modified Thermal Properties | Can influence glass transition temperature and thermal stability. nih.gov |

| Diamine Groups | Polymer Formation | Enables polycondensation reactions to form polymers like polyimides and polyamides. dakenchem.com |

Polymer Chemistry and Polymerization (as monomer components or initiators)

In the realm of polymer chemistry, this compound serves as a versatile monomer component for the synthesis of a variety of polymers, primarily through polycondensation reactions. The two amine groups at positions 1 and 3 of the benzene ring allow it to function as a classic diamine monomer.

This bifunctionality enables it to react with difunctional monomers, such as dianhydrides or diacyl chlorides, to form high-performance polymers. For instance, in a reaction with a dianhydride, a two-step polycondensation process can be employed to synthesize polyimides. dakenchem.comyoutube.com The initial step involves the formation of a soluble poly(amic acid) precursor, which is then chemically or thermally treated to induce cyclization, resulting in the final polyimide structure. The general reaction scheme is depicted below:

Reaction Scheme 1: Polyimide Synthesis n H₂N-(Br)(CH₃)C₆H₂-NH₂ + n (CO)₂O-R-O(CO)₂ → [-NH-CO-R-CO-NH-C₆H₂(Br)(CH₃)-]ₙ (Poly(amic acid)) ↓ (Dehydration/Cyclization) [-N(CO)₂-R-(CO)₂N-C₆H₂(Br)(CH₃)-]ₙ (Polyimide)

Beyond its role as a structural monomer, the bromine atom on the aromatic ring introduces a valuable site for post-polymerization modification. rsc.org This allows for the initial synthesis of a well-defined polymer chain, which can then be further functionalized to introduce a wide array of chemical groups and tailor the material for specific applications. Techniques such as cross-coupling reactions can be utilized to replace the bromine atom with other functional moieties, opening up possibilities for creating materials with customized electronic, optical, or biological properties. researchgate.net

Table 2: Potential Polymerization Reactions and Modifications

| Reaction Type | Co-monomer/Reagent | Resulting Polymer/Modification | Potential Applications |

| Polycondensation | Dianhydride | Polyimide | High-performance films, coatings, electronics. dakenchem.comyoutube.com |

| Polycondensation | Diacyl Chloride | Polyamide | Engineering plastics, fibers. |

| Post-polymerization Modification | Various (e.g., organometallic reagents) | Functionalized Polymer | Tailored materials for sensing, catalysis, etc. rsc.org |

While this compound is not typically used as a polymerization initiator in the conventional sense, its derivatives could potentially be modified to incorporate initiating functionalities. However, its primary and most significant role in polymer chemistry is as a monomer that imparts specific properties and allows for subsequent functionalization.

Future Research Trajectories and Challenges in the Study of 4 Bromo 6 Methylbenzene 1,3 Diamine

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic routes to complex aromatic amines is a cornerstone of modern chemistry. For 4-Bromo-6-methylbenzene-1,3-diamine, future research will likely focus on moving beyond traditional multi-step nitration and reduction sequences, which often involve harsh conditions and generate significant waste.

Key research areas include:

Catalytic C-H Amination: Directing the insertion of amino groups onto a pre-functionalized bromo-toluene scaffold using transition metal catalysts (e.g., rhodium, palladium, iridium) represents a highly atom-economical approach. Research will be needed to control the regioselectivity of amination to achieve the desired 1,3-diamine substitution pattern.

Photocatalytic Methods: Visible-light-driven photocatalysis offers a mild and sustainable alternative for C-N bond formation. rsc.org Future studies could explore the use of suitable photosensitizers to synthesize 2,3-diamines from anilines, a method that could be adapted for the target molecule. rsc.org

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), potentially improving yields and safety for key synthetic steps like nitration or amination. This technology is particularly advantageous for handling hazardous intermediates.

Bio-inspired Catalysis: While challenging for this specific halogenated aromatic structure, the long-term goal of using engineered enzymes or microorganisms for the synthesis of diamines from renewable feedstocks remains a significant frontier in green chemistry.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Direct C-H Amination | High atom economy, reduced step count. | Achieving high regioselectivity in the presence of multiple activating/directing groups. |

| Photocatalysis | Mild reaction conditions, use of sustainable energy source (light). rsc.org | Catalyst stability, substrate scope, and control over N-H insertion vs. C-H functionalization. acs.org |

| Flow Chemistry | Enhanced safety, improved process control, scalability. nih.gov | Reactor design for handling solids, optimization of reaction kinetics in a continuous system. |

| Biocatalysis | Use of renewable feedstocks, high stereoselectivity, environmentally benign. acs.org | Developing enzymes tolerant to aromatic/halogenated substrates; low yields. |

Unveiling Undiscovered Reactivity Profiles and Selectivities

The this compound molecule is rich in reactive sites: two nucleophilic amino groups, three distinct C-H bonds on the aromatic ring, and a C-Br bond suitable for cross-coupling. A major challenge and research opportunity lies in controlling the chemo- and regioselectivity of its reactions.

Future investigations should focus on:

Selective N-Functionalization: Developing protocols for the selective mono- or di-functionalization of the two non-equivalent amino groups. This would allow the creation of unsymmetrical derivatives, which are valuable as complex building blocks.

Regioselective C-H Functionalization: The electronic effects of the existing substituents create a unique reactivity map across the aromatic ring. The amino groups are strong activating, ortho-, para-directing groups, while the methyl group is a weaker activating, ortho-, para-director, and the bromine is a deactivating, ortho-, para-director. libretexts.orglibretexts.orgmasterorganicchemistry.com Research into directing group-assisted or catalyst-controlled C-H functionalization could unlock selective reactions at the C2, C5, or even the sterically hindered C-H bond. acs.orgresearchgate.net

Orthogonal Reactivity: Exploring reaction sequences where the C-Br bond and the N-H bonds can be functionalized independently. For instance, performing a Suzuki or Buchwald-Hartwig coupling at the C-Br bond without affecting the amino groups (or with suitable protection) would vastly expand the molecular diversity achievable from this scaffold.

Reactivity of the Methyl Group: The benzylic hydrogens of the methyl group are susceptible to oxidation or radical halogenation, offering another handle for derivatization. msu.edu Investigating conditions to selectively activate the methyl group without affecting the other functional groups is a non-trivial but potentially rewarding research avenue.

Integration of Cutting-Edge Computational Methodologies for Predictive Design

Computational chemistry and machine learning are poised to revolutionize how chemical research is conducted. For a molecule with the complexity of this compound, these tools can provide invaluable predictive insights, saving significant experimental time and resources.

Future research trajectories in this domain include:

DFT Modeling for Reactivity Prediction: Using Density Functional Theory (DFT) to calculate electron density, bond dissociation energies, and reaction energy profiles. This can help predict the most likely sites for electrophilic or nucleophilic attack and rationalize experimentally observed selectivities. nih.govacs.org

Machine Learning for Reaction Optimization: Training machine learning models on datasets of similar aromatic functionalization reactions to predict optimal conditions (catalyst, solvent, temperature) for a desired transformation. chemrxiv.orgrsc.org Bayesian optimization, in particular, can be effective for exploring reaction spaces with limited data. vt.edu

In Silico Design of Functional Materials: Using computational tools to predict the properties of polymers or other materials derived from this diamine monomer. researchgate.netresearchgate.net By simulating properties like band gap, thermal stability, or binding affinity, researchers can prioritize the synthesis of the most promising candidates for specific applications. nih.govnih.gov

| Computational Tool | Application Area | Expected Outcome |

| Density Functional Theory (DFT) | Reactivity & Mechanistic Studies | Prediction of regioselectivity, understanding reaction barriers, rationalizing catalyst behavior. nih.gov |

| Machine Learning (ML) | Reaction Condition Prediction | Accelerated discovery of optimal catalysts and conditions for selective functionalization. chemrxiv.orgvt.edu |

| Molecular Dynamics (MD) | Polymer & Materials Science | Prediction of bulk material properties (e.g., glass transition temperature, mechanical strength) of polymers incorporating the monomer. researchgate.net |

| Quantitative Structure-Property Relationship (QSPR) | Materials Discovery | Rapid virtual screening of hypothetical derivatives to identify candidates with desired electronic or physical properties. researchgate.net |

Development of Innovative Applications in Emerging Chemical Technologies

While traditional aromatic diamines are workhorses in the polymer industry, the unique combination of functional groups in this compound makes it a candidate for more specialized, high-value applications.

Future research should explore its potential as a key building block in:

High-Performance Polymers: Its use as a monomer or curing agent for polyimides, polyamides, or polyurethanes. The bromine atom could impart inherent flame retardancy, while the methyl group might enhance solubility in organic solvents. The meta-diamine structure can influence the chain packing and mechanical properties of the resulting polymer. researchgate.net

Bioactive Molecules: The substituted aniline (B41778) scaffold is common in pharmaceuticals. nih.gov The diamine could serve as a starting point for the synthesis of novel kinase inhibitors, antibacterial agents, or other biologically active compounds where the specific substitution pattern is key for target binding.

Functional Dyes and Pigments: The diamine core can be derivatized to create novel chromophores. The electronic properties, and therefore the color and fluorescence characteristics, could be fine-tuned through reactions at the amino and bromo positions.

Covalent Organic Frameworks (COFs) and Porous Materials: Aromatic diamines are common building blocks for creating porous crystalline materials. bldpharm.com The specific geometry and functionality of this diamine could lead to COFs with tailored pore environments for applications in gas storage, separation, or catalysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.